![molecular formula C13H10N2S3 B3004058 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine CAS No. 383146-95-0](/img/structure/B3004058.png)
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine” is a derivative of thieno[2,3-d]pyrimidine . Thienopyrimidine is a fused heterocyclic ring system that structurally can be considered as adenine, the purine base that is found in both DNA and RNA . It has been used as a scaffold in the design of various potent inhibitors .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is complex, with a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds has been described, including hydrogen bonding patterns and molecular arrangement .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . They have shown promising inhibitory properties against various targets .Aplicaciones Científicas De Investigación
Cancer Therapy: Tubulin Inhibition
This compound has been identified as a potent inhibitor of tubulin polymerization, which is a promising target for cancer therapy. Studies have shown that derivatives of thieno[2,3-d]pyrimidine, including those with methylsulfanyl and phenylsulfanyl groups, exhibit strong antiproliferative activity against various tumor cell lines . These compounds can induce G2/M phase arrest and apoptosis in cancer cells, making them significant for developing new anticancer drugs.
Overcoming Multidrug Resistance (MDR)
Thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to overcome P-glycoprotein-mediated multidrug resistance in tumor cells . This is crucial for the effectiveness of chemotherapy, as MDR is a major factor in the failure of cancer treatments.
Antitumor Agents: EZH2 Inhibition
Some thieno[2,3-d]pyrimidine derivatives act as inhibitors of EZH2, an enzyme involved in the epigenetic regulation of gene expression and implicated in the progression of various cancers . These inhibitors can significantly affect lymphoma cell morphology and inhibit cell migration, suggesting their potential as antitumor agents.
Structural Insights for Drug Design
The X-ray cocrystal structures of thieno[2,3-d]pyrimidine derivatives complexed with tubulin provide valuable insights into the design of new drugs . Understanding the binding mode of these compounds can guide the development of more effective tubulin inhibitors.
Inhibitors of Phosphodiesterase 4 (PDE4)
Thieno[2,3-d]pyrimidine derivatives have been designed as potential inhibitors of PDE4, an enzyme that plays a role in inflammatory and immune responses . These compounds could be useful in treating conditions like asthma, COPD, and psoriasis.
Mechanistic Studies of Cell Cycle Arrest
Research has delved into the mechanisms by which thieno[2,3-d]pyrimidine derivatives induce cell cycle arrest at the G2/M checkpoint . This is significant for understanding how these compounds can be used to halt the proliferation of cancer cells.
Apoptosis Induction
These compounds have been shown to induce apoptosis in a dose-dependent manner in cancer cells . Apoptosis, or programmed cell death, is a desired outcome in cancer treatment, as it leads to the elimination of cancerous cells without affecting healthy cells.
Migration and Invasion Inhibition
Thieno[2,3-d]pyrimidine derivatives can inhibit the migration and invasion of tumor cells at low concentrations . This property is important for preventing metastasis, the spread of cancer from one part of the body to another.
Mecanismo De Acción
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine are PDE4B and tubulin . PDE4B is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP (cAMP), a second messenger involved in a variety of physiological responses. Tubulin, on the other hand, is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has shown promising inhibitory properties against PDE4B . It also acts as a colchicine-binding site inhibitor (CBSI), demonstrating potent antiproliferative activity by targeting tubulin .
Biochemical Pathways
The inhibition of PDE4B leads to an increase in cAMP levels, which can affect various downstream pathways, including the regulation of inflammatory response . The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Result of Action
The result of the compound’s action is dose-dependent inhibition of TNF-α, a pro-inflammatory cytokine . In addition, it induces G2/M phase arrest and apoptosis in cells, as well as dose-dependent inhibition of tumor cell migration and invasion .
Propiedades
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c1-16-13-14-11-10(7-8-17-11)12(15-13)18-9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYQFTVSFGYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=N1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)
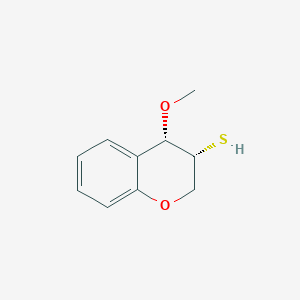
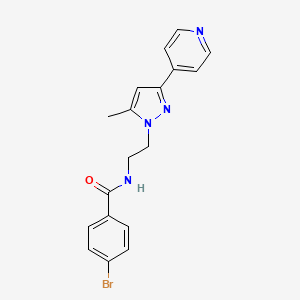
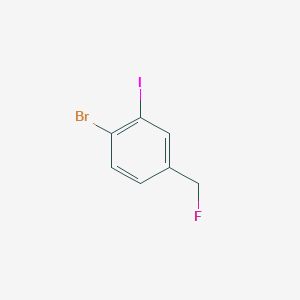
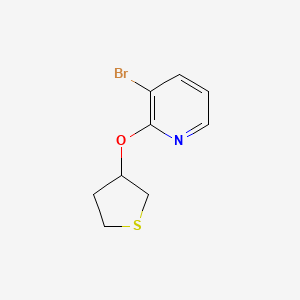
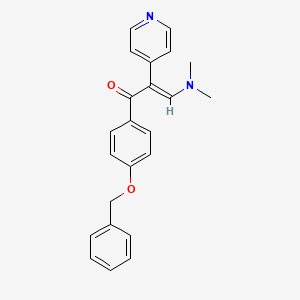
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)
![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)
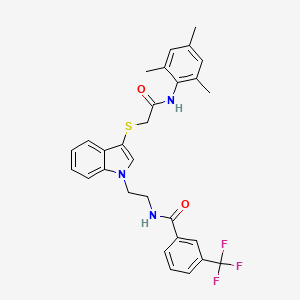
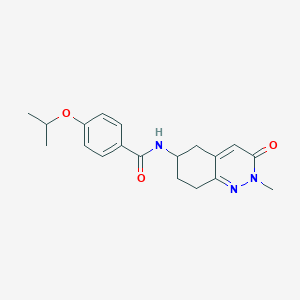
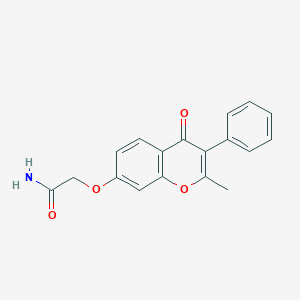
![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)